Product packaging for 2,8-Dibromodibenzothiophene(Cat. No.:CAS No. 31574-87-5)

2,8-Dibromodibenzothiophene

Cat. No.: B047624
CAS No.: 31574-87-5
M. Wt: 342.05 g/mol
InChI Key: WNEXSUAHKVAPFK-UHFFFAOYSA-N
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Description

2,8-Dibromodibenzothiophene is a high-value, synthetically versatile halogenated heteroaromatic compound that serves as a critical building block in advanced materials and pharmaceutical research. Its core utility stems from the strategic placement of bromine atoms on the rigid, electron-rich dibenzothiophene scaffold, which functions as a robust and planar pi-system. This molecular architecture makes it an exceptional precursor for cross-coupling reactions, particularly Suzuki and Ullmann couplings, enabling the facile synthesis of extended, functionalized pi-conjugated systems for organic electronics. Researchers leverage this compound in the development of organic semiconductors, host materials for phosphorescent OLEDs (Organic Light-Emitting Diodes), and non-linear optical materials, where the dibenzothiophene core enhances charge transport and thermal stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2S B047624 2,8-Dibromodibenzothiophene CAS No. 31574-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXSUAHKVAPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348155
Record name 2,8-Dibromodibenzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31574-87-5
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromodibenzothiophene
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Synthetic Methodologies for 2,8 Dibromodibenzothiophene

Established Synthetic Routes to 2,8-Dibromodibenzothiophene

The most common and direct pathway to this compound is through the electrophilic bromination of dibenzothiophene (B1670422). The electronic properties of the dibenzothiophene ring system favor substitution at the 2 and 8 positions. rsc.org

Direct Bromination Approaches for Positional Selectivity

Direct bromination of dibenzothiophene is a widely utilized method for the synthesis of its 2,8-dibromo derivative. rsc.orgnbinno.com This electrophilic aromatic substitution reaction typically employs elemental bromine as the brominating agent in a suitable organic solvent.

One of the most frequently cited methods involves the reaction of dibenzothiophene with bromine in chloroform (B151607). nbinno.comossila.comstmcc.in This reaction is conducted under controlled conditions to ensure high selectivity for the desired 2,8-disubstituted product. nbinno.com The reaction is typically carried out at a low temperature, such as 0 °C, during the addition of bromine, and then stirred at room temperature for an extended period to drive the reaction to completion. nih.gov The use of a nitrogen atmosphere is also reported to prevent unwanted side reactions.

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. While NBS in concentrated sulfuric acid is used for the synthesis of 3,7-dibromodibenzo[b,d]thiophene (B1269728) 5,5-dioxide, an improved method for the synthesis of this compound utilizes NBS in chloroform under mild conditions. smolecule.compsu.edu

The choice of solvent and reaction conditions can influence the yield and purity of the final product. For instance, while dichloromethane (B109758) has been used as a solvent, it has been reported to result in very low yields of the desired product. psu.edu

Table 1: Comparison of Direct Bromination Methods for this compound

Brominating Agent Solvent Key Conditions Reported Yield Reference
Bromine (Br₂) Chloroform Dropwise addition at 0 °C, then stir at room temperature for 18 h under nitrogen 83% nih.gov
Bromine (Br₂) Chloroform Controlled conditions High purity smolecule.com
N-Bromosuccinimide (NBS) Chloroform Mild conditions Improved method psu.edu
Bromine (Br₂) Carbon Disulfide Reflux Variable yields psu.edu

Optimized and Scalable Synthesis Protocols

Recent research has focused on developing optimized and scalable synthesis protocols for this compound to meet the demands for this compound in materials science applications. A detailed procedure for a scaled-up synthesis has been reported, which provides a linear scale-up of the process. nih.gov

In a typical scalable procedure, dibenzothiophene is dissolved in chloroform under a nitrogen atmosphere. Bromine is then added dropwise at 0 °C with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 18 hours. The resulting white precipitate, which is the desired this compound, is then collected by filtration and washed sequentially with water and methanol (B129727) to afford a high yield (83%) of the pure product as a white powder. nih.gov

This protocol has been demonstrated to be effective for producing gram-scale quantities of this compound, highlighting its practicality for research and development purposes. nih.gov The subsequent oxidation of this product to this compound-5,5-dioxide has also been described on a comparable scale. nih.gov

Table 2: Scalable Synthesis of this compound

Starting Material Reagents Solvent Reaction Time Yield Product Form Reference
Dibenzothiophene (15.0 g) Bromine (9.3 mL) Chloroform (100 mL) 18 h 83% (23 g) White powder nih.gov

Functionalization Strategies Preceding 2,8-Dibromination

While direct bromination of dibenzothiophene is the most straightforward route to the 2,8-dibromo isomer, functionalization of the dibenzothiophene core prior to bromination can be a strategic approach to influence the regioselectivity of the halogenation. This is particularly evident in the synthesis of other isomers, such as 3,7-dibromodibenzothiophene.

For the synthesis of the 3,7-dibromo isomer, the dibenzothiophene is first oxidized to dibenzothiophene-S,S-dioxide. rsc.orgsmolecule.com The presence of the electron-withdrawing sulfone group deactivates the 2 and 8 positions towards electrophilic substitution and directs the incoming bromine atoms to the 3 and 7 positions. smolecule.com This regioselective bromination is typically achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid. smolecule.comacs.org

Although not the standard route for the 2,8-isomer, this illustrates a key principle: modification of the sulfur atom in the dibenzothiophene ring system can be a powerful tool to control the outcome of subsequent electrophilic aromatic substitution reactions. In the case of 2,8-dibromination, the inherent electronic properties of the unsubstituted dibenzothiophene already favor the desired substitution pattern, making pre-functionalization largely unnecessary for achieving this specific isomer. rsc.org However, attempted direct bromination of dibenzothiophene sulfoxide (B87167) has been reported to result in no reaction in various solvents, or complex mixtures when using neat bromine, indicating that the oxidation state of the sulfur atom significantly impacts reactivity. google.com

Chemical Reactivity and Transformation Pathways of 2,8 Dibromodibenzothiophene

Cross-Coupling Reactions Leveraging Bromine Reactivity

The primary mode of reactivity for 2,8-dibromodibenzothiophene involves the cleavage of its carbon-bromine (C-Br) bonds, which is readily achieved using transition metal catalysis, particularly with palladium complexes. nycu.edu.twnbinno.com This reactivity is the foundation for building larger conjugated systems based on the dibenzothiophene (B1670422) scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing this compound and its derivatives. smolecule.comresearchgate.net These reactions offer a high degree of control and functional group tolerance, making them indispensable tools for modern organic synthesis. researchgate.netnobelprize.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. nobelprize.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds. nobelprize.orglibretexts.orgrsc.org In the case of this compound, this reaction provides an efficient route to introduce various aryl and heteroaryl substituents. researchgate.net For instance, a series of 2,8-diaryl-dibenzothiophene derivatives have been synthesized by reacting this compound with different para-substituted phenylboronic acids. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. researchgate.net The electronic properties of the resulting molecules can be systematically tuned by varying the substituents on the arylboronic acid, which is useful for developing materials for organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Arylboronic Acid/Ester Catalyst Base Solvent Product Yield
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2,8-Diphenyldibenzothiophene 85%
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2,8-Bis(4-methoxyphenyl)dibenzothiophene 92%
4-(Trifluoromethyl)phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2,8-Bis(4-(trifluoromethyl)phenyl)dibenzothiophene 78%

This table is generated based on representative data from the literature. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. youtube.comorganic-chemistry.org This reaction has been successfully applied to this compound to synthesize a range of 2,8-diamino-substituted derivatives. nycu.edu.tw By reacting this compound with various secondary arylamines, new amorphous materials with high glass transition temperatures and blue fluorescence have been created. nycu.edu.tw The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and a strong base like sodium tert-butoxide (t-BuONa). nycu.edu.twyoutube.com

Table 2: Examples of Buchwald-Hartwig Amination with this compound

Amine Catalyst System Base Solvent Product Yield
Diphenylamine Pd(OAc)₂ / P(t-Bu)₃ t-BuONa Toluene 2,8-Bis(diphenylamino)dibenzothiophene 80%
Di(1-naphthyl)amine Pd(OAc)₂ / P(t-Bu)₃ t-BuONa Toluene 2,8-Bis(di(1-naphthyl)amino)dibenzothiophene 75%
N-Phenyl-1-naphthylamine Pd(OAc)₂ / P(t-Bu)₃ t-BuONa Toluene 2,8-Bis(N-phenyl-1-naphthylamino)dibenzothiophene 82%

This table is generated based on representative data from the literature. nycu.edu.tw

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. This method is particularly effective for creating C-C bonds and has been utilized to link thiophene (B33073) and bithiophene units to the 2,8-positions of a dibenzothiophene core. researchgate.netmdpi.com For example, 2,8-bis-(4-octoxythiophen-2-yl)-dibenzothiophene was synthesized in high yield via a Stille reaction between this compound and the appropriate organotin reagent. researchgate.net Similarly, the reaction has been used to couple 5'-hexyl-2,2'-bithiophene units to a dibenzothiophene-S,S-dioxide core, demonstrating its utility in synthesizing donor-acceptor oligomers for organic electronics. mdpi.com The reaction typically employs a Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

Table 3: Examples of Stille Coupling with Dibenzothiophene Derivatives

Organotin Reagent Substrate Catalyst Solvent Product Yield
2-(Tributylstannyl)-4-octoxythiophene This compound Not Specified Not Specified 2,8-Bis-(4-octoxythiophen-2-yl)-dibenzothiophene 75% researchgate.net

Beyond the well-known Suzuki, Buchwald-Hartwig, and Stille reactions, other palladium-catalyzed transformations of this compound are utilized. Direct arylation, which forms C-C bonds by activating a C-H bond on a coupling partner, represents a more atom-economical alternative to traditional methods that require pre-functionalized organometallic reagents. rsc.org Additionally, palladium-catalyzed reactions can be used to couple the dibenzothiophene core with a variety of other functional groups, including phosphoryl groups, through C-P bond formation. For instance, 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (B599361) is synthesized from this compound and diphenylphosphine (B32561) oxide using a palladium acetate catalyst.

The Ullmann condensation or coupling is a classic reaction that typically involves the copper-catalyzed formation of C-C, C-N, or C-O bonds from aryl halides. However, the term is now often used more broadly to describe the surface-assisted homocoupling of aryl halides on catalytically active metal surfaces. acs.orgnih.gov The Ullmann coupling of this compound has been extensively studied on Au(111) surfaces. au.dkresearchgate.net In this process, the adsorbed molecules lose their bromine atoms upon heating, and the resulting radical species couple to form one-dimensional polymeric chains. au.dkresearchgate.net This on-surface synthesis provides a bottom-up approach to fabricating well-defined nanostructures. acs.org Researchers have demonstrated that the reactivity can be precisely controlled; for example, pre-exposing the gold surface to H₂S can completely inhibit the Ullmann reaction by passivating the active sites, a process that is reversible upon exposure to hydrogen gas. au.dk While often studied on surfaces, Ullmann-type reactions can also be performed in solution, sometimes using palladium catalysis, to form linkages such as C-P bonds.

Ullmann-Type Coupling Reactions

Mechanistic Investigations of Surface-Assisted Ullmann Coupling

Surface-assisted Ullmann coupling is a powerful method for creating covalent nanostructures, such as polymers and graphene nanoribbons, from halogenated precursor molecules on solid surfaces. au.dkrsc.org The process involves the dehalogenation of the precursors on a catalytically active surface, typically a coinage metal, followed by the formation of carbon-carbon bonds between the resulting radical species. rsc.org

In the context of this compound (DBDBT), scanning tunneling microscopy (STM) has been instrumental in elucidating the mechanistic details of this on-surface reaction. nih.govcplire.ru Studies on Au(111) surfaces have revealed that the Ullmann coupling of DBDBT can be surprisingly efficient, even at low temperatures around 100 K. cplire.ru This enhanced reactivity is attributed to the strong interaction between the sulfur atom of the dibenzothiophene core and the gold surface, which facilitates the lifting of gold adatoms and promotes the debromination process. cplire.ru

The Ullmann coupling reaction of this compound proceeds through the initial cleavage of the carbon-bromine bonds to form reactive radical species on the surface. These radicals then couple to form polymeric chains, with the structure of the resulting polymer being dictated by the substitution pattern of the precursor molecule. au.dk

Recent investigations have also explored the use of alternative substrates, such as substoichiometric molybdenum sulfide (B99878) (s-MoSx) nanosheets. acs.org On these surfaces, the 4-fold symmetric sites direct the C-C coupling of this compound to form cyclic tetramers with high selectivity. acs.org Furthermore, the interaction of DBDBT with single-layer MoS2, activated by hydrogen pre-exposure, leads to selective bonding at specific sulfur atom corner sites, demonstrating the potential for creating hybrid organic-2D material systems. nih.govuniovi.es

Control and Switching of Ullmann Coupling Reactivity

The ability to control and switch the reactivity of the Ullmann coupling on a surface is crucial for the fabrication of well-defined nanostructures. au.dk For this compound on a Au(111) surface, a method for selectively switching the Ullmann coupling reaction has been demonstrated. au.dkresearchgate.net

The key to this control lies in the passivation and reactivation of the catalytically active sites on the gold surface. au.dk Pre-exposure of the Au(111) surface to hydrogen sulfide (H2S) leads to the formation of S-Au complexes, which effectively block the gold adatoms necessary for activating the C-Br bonds of the DBDBT molecules. au.dkcplire.ru This results in the complete inhibition of the Ullmann coupling reaction. au.dkresearchgate.net

Remarkably, this inhibited state is reversible. The passivating sulfur atoms can be removed from the surface by post-exposure to hydrogen gas. au.dk This restores the catalytic activity of the Au(111) surface and "switches on" the Ullmann coupling reaction, allowing for the formation of the desired polymeric structures. au.dkcplire.ru This reversible switching provides a novel strategy for controlling the initiation and termination of on-surface polymerization.

The choice of substrate also plays a critical role in controlling the reaction pathways. For instance, with certain dibromo precursors, a Au(111) surface may favor halogen bonding self-assembly, while a Ag(111) surface promotes the formation of organometallic chains, and a Cu(111) surface can lead to Ullmann coupling in parallel with intermolecular cyclodehydrogenation. nih.govacs.org

Copper-Catalyzed Variations in Amination

Copper-catalyzed amination reactions provide a versatile route for the synthesis of amino-substituted dibenzothiophenes from their bromo-derivatives. nih.gov A direct and efficient method for the synthesis of primary amines of various polycyclic aromatic compounds, including dibenzothiophene derivatives, has been achieved through a copper(I)-catalyzed Ullmann C-N coupling. nih.govacs.org

In a specific application, this compound was successfully converted to dibenzo[b,d]thiophene-2,8-diamine in a high yield of 97%. acs.org This transformation was carried out using copper(I) oxide (Cu2O) as the catalyst in N-methyl-2-pyrrolidone (NMP) at 110 °C for 48 hours, with aqueous ammonia (B1221849) serving as the convenient source of the amino group. acs.org This method is considered environmentally and economically favorable due to the use of an inexpensive catalyst and the absence of a ligand. nih.gov

The scope of this copper-catalyzed amination extends to the dioxide derivative as well. This compound-5,5-dioxide can also be transformed into the corresponding diamine, dibenzo[b,d]thiophene-2,8-diamine, 5,5-dioxide, in excellent yield under similar reaction conditions. acs.org Furthermore, the methodology can be applied to the synthesis of N-substituted dibenzothiophene derivatives by coupling with a range of primary and secondary amines. nih.gov For instance, the reaction of 2-bromodibenzothiophene (B1267234) with hexylamine (B90201) or pyrrolidine, catalyzed by Cu2O, yields the corresponding N-substituted products. acs.org

A plausible catalytic mechanism involves the coordination of the amine to the copper catalyst, followed by oxidative addition of the aryl bromide. Reductive elimination then furnishes the aminated product and regenerates the active copper species. nih.gov

ReactantAmine SourceCatalystSolventTemperature (°C)Time (h)ProductYield (%)
This compoundAqueous AmmoniaCu2ONMP11048Dibenzo[b,d]thiophene-2,8-diamine97 acs.org
This compound-5,5-dioxideAqueous AmmoniaCu2ONMP11048Dibenzo[b,d]thiophene-2,8-diamine, 5,5-dioxide96 acs.org
2-BromodibenzothiopheneHexylamineCu2ONMP11024N-Hexyldibenzo[b,d]thiophen-2-amine77 acs.org
2-BromodibenzothiophenePyrrolidineCu2ONMP110241-(Dibenzo[b,d]thiophen-2-yl)pyrrolidine71 acs.org

C-H Activation and C-S Cleavage in Dibenzothiophene Formation and Derivatization

The formation and functionalization of the dibenzothiophene scaffold can be achieved through innovative catalytic strategies involving the activation of otherwise inert C-H bonds and the cleavage of C-S bonds. These methods offer more atom-economical and environmentally benign alternatives to traditional cross-coupling reactions that rely on pre-functionalized starting materials.

A notable development is the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives through the concurrent cleavage of C-H and C-S bonds. rsc.orgnih.govrsc.org This approach is distinct from conventional methods as it does not necessitate the presence of external stoichiometric oxidants or reactive functional groups like C-X (where X is a halogen) or S-H. rsc.orgnih.gov The reaction proceeds via a sulfur-directed cyclometalation, where the sulfur atom of a diaryl sulfide precursor directs the palladium catalyst to activate a C-H bond on an adjacent aryl ring. nih.govrsc.org A key mechanistic feature of this transformation is that the product-forming step is an oxidative addition, rather than the more common reductive elimination. rsc.orgnih.gov

Furthermore, palladium-catalyzed dual C-H functionalization of diaryl sulfides provides a direct route to dibenzothiophenes via an oxidative dehydrogenative cyclization. researchgate.net This protocol has demonstrated tolerance for a variety of substrates, affording the corresponding dibenzothiophene products in moderate to good yields. researchgate.net

The sulfur atom within the dibenzothiophene core can also act as an intrinsic directing group, facilitating the selective activation of specific C-H bonds for further derivatization. smolecule.com For instance, the sulfoxide (B87167) moiety, which can be generated from the sulfide, can serve as a traceless directing group in palladium-catalyzed double C-H activation processes. smolecule.com

While C-H activation is a powerful tool for building the dibenzothiophene framework and introducing new functionalities, C-S bond cleavage is also a critical transformation, particularly in the context of hydrodesulfurization processes in the petroleum industry. lehigh.edu Homogeneous transition-metal complexes have been studied as models for these reactions, revealing that the cleavage of the C-S bond in dibenzothiophenes can be challenging, especially when there are steric hindrances from adjacent alkyl substituents. lehigh.edu Mechanistic studies on model systems, such as the reaction of dirhenium carbonyl complexes with thiophene, have provided insights into the elementary steps of C-H activation followed by C-S bond cleavage and ring-opening. science.govnih.gov

Oxidation Reactions for Sulfone Derivative Synthesis

The oxidation of the sulfur atom in this compound to form the corresponding sulfone, this compound-5,5-dioxide, is a crucial transformation for tuning the electronic properties of the molecule. smolecule.com The resulting sulfone derivative is an important building block for various organic electronic materials. ossila.com

A common and effective method for this oxidation involves the use of hydrogen peroxide (H₂O₂) in acetic acid. smolecule.comossila.comjove.comgoogle.com The reaction is typically carried out by refluxing a suspension of this compound with a 30% aqueous solution of hydrogen peroxide in glacial acetic acid. jove.comgoogle.com This process efficiently converts the sulfide to the sulfone, often in high yields. jove.comgoogle.com For example, a reported procedure describes obtaining this compound-5,5-dioxide in an 85% yield as a white powder. jove.com In some instances, trifluoroacetic acid has been used as the solvent, particularly when the starting material has low solubility in acetic acid. google.com

Another oxidizing agent that has been employed for this transformation is meta-chloroperoxybenzoic acid (mCPBA). thieme-connect.com The choice of oxidizing agent and reaction conditions can be tailored to achieve the desired conversion.

The synthesis of this compound itself is typically achieved through the bromination of dibenzothiophene. smolecule.comossila.comjove.com This is often done using bromine in a solvent like chloroform (B151607), which allows for selective bromination at the 2 and 8 positions. smolecule.comjove.com The subsequent oxidation of the resulting this compound yields the target sulfone derivative. smolecule.com

Starting MaterialOxidizing AgentSolventConditionsProductYield (%)Reference
This compoundHydrogen Peroxide (30% in H₂O)Glacial Acetic AcidReflux, 2hThis compound-5,5-dioxide85 jove.com
This compoundHydrogen Peroxide (30%)Acetic Acid-This compound-5,5-dioxide90 google.com
This compoundmCPBA--This compound-5,5-dioxide- thieme-connect.com

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Lithium-halogen exchange is a fundamental and rapid organometallic reaction that converts an organic halide into an organolithium species. wikipedia.orgharvard.edu This transformation is particularly useful for preparing aryl- and vinyllithium (B1195746) reagents that can then be reacted with a variety of electrophiles. wikipedia.org The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu

In the case of this compound, the two bromine atoms can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). researchgate.net This reaction generates a dilithiated dibenzothiophene intermediate.

This highly reactive intermediate can then be "quenched" by the addition of an electrophile. This two-step sequence of lithium-halogen exchange followed by electrophilic quenching provides a powerful method for introducing a wide range of functional groups at the 2 and 8 positions of the dibenzothiophene core.

While specific examples detailing the electrophilic quenching of lithiated this compound are not extensively available in the provided search results, the general principles of this reaction are well-established. For instance, the Parham cyclization utilizes an intramolecular version of this process, where a lithiated arene attacks an internal electrophile to form a new ring. wikipedia.org In a broader context, aryl lithium species generated via lithium-halogen exchange are commonly reacted with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides to form new carbon-carbon bonds.

It is important to note that the reaction conditions, including the choice of organolithium reagent, solvent, and temperature, can significantly influence the outcome of the lithium-halogen exchange and subsequent reactions. harvard.edu For example, the use of tert-butyllithium often requires two equivalents, as one equivalent is consumed in a side reaction with the tert-butyl halide formed during the exchange. harvard.edu

Advanced Synthesis of 2,8 Dibromodibenzothiophene Derivatives and Oligomers

Methodologies for Scale-Up Synthesis of Key Optoelectronic Precursors

The transition from laboratory-scale synthesis to large-scale industrial production of optoelectronic materials derived from 2,8-dibromodibenzothiophene presents significant challenges. Scale-up requires robust, efficient, and cost-effective synthetic methodologies that can consistently produce high-purity materials. This compound serves as a critical building block for a variety of organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com The development of scalable synthesis focuses on optimizing reaction conditions, minimizing impurities, and ensuring batch-to-batch reproducibility.

Key to the synthesis of advanced derivatives and oligomers are cross-coupling reactions, which allow for the precise construction of complex π-conjugated systems. Methodologies such as the Suzuki-Miyaura and Stille coupling reactions are frequently employed to functionalize the 2- and 8-positions of the dibenzothiophene (B1670422) core. rsc.orgmdpi.com The initial step in these processes often involves the synthesis of the this compound precursor itself, which can be achieved by the bromination of dibenzothiophene. frontiersin.org

For instance, a convergent approach using palladium-catalyzed Stille coupling reactions has been successfully utilized to synthesize novel semiconductor materials based on dibenzothiophene (DBT) derivatives. rsc.org In one specific pathway, this compound is reacted with a tributyltin-substituted thiophene (B33073) in the presence of a Pd(PPh₃)₄ catalyst to yield target monomers for polymerization. frontiersin.org Similarly, Suzuki-Miyaura cross-coupling offers an effective method for the formation of various mono- and di(het)arylated derivatives, which are useful building blocks for components in OLEDs and dye-sensitized solar cells (DSSCs). mdpi.com

The successful scale-up of these laboratory procedures hinges on several critical optimization parameters:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For example, in related multi-step syntheses for pharmaceutical candidates, optimizing the reaction temperature was found to be crucial for minimizing the formation of impurities and improving yield. nih.gov

Catalyst Efficiency: The choice and loading of the catalyst (typically palladium-based) are vital for cost-effectiveness. Research focuses on developing catalysts with high turnover numbers to reduce the amount of expensive transition metal required for large-scale production.

Solvent Selection: The choice of solvent affects reactant solubility, reaction kinetics, and the ease of product purification. An ideal solvent for industrial applications should be low-cost, environmentally benign, and allow for straightforward product isolation.

Impurity Profiling: The identification and control of process-related impurities are paramount for achieving the high purity levels (>99.9%) demanded by the electronics industry. Even trace impurities can significantly degrade the performance and lifetime of optoelectronic devices. nih.gov A finalized preparation process for a complex molecule was validated at a 329–410 g scale, achieving 99.95–99.98% purity by controlling key impurities to less than 0.03%. nih.gov

The following data tables summarize key findings and parameters relevant to the synthesis and scale-up of this compound-based precursors.

Table 1: Research Findings on Synthesis of this compound Derivatives

Precursor Coupling Partner/Reagent Reaction Type Catalyst Resulting Derivative Class Application Source
Dibenzothiophene Bromine Bromination - This compound Precursor frontiersin.org
This compound Tributyltin substituted Thiophene Stille Coupling Pd(PPh₃)₄ Thiophene-Dibenzothiophene Monomers Polymers for Electro-optics frontiersin.org
Dibenzothiophene Derivatives Arylboronic Acids Suzuki-Miyaura Coupling Palladium-based Di(het)arylated Dibenzothiophenes OLEDs, DSSCs mdpi.com

Table 2: Key Parameters for Scale-Up Process Optimization

Parameter Objective Example Strategy Expected Outcome Source
Molar Ratio Maximize yield, minimize unreacted starting materials Adjust the ratio of this compound to the coupling partner (e.g., arylboronic acid). Reduction of side products and simplification of purification. nih.gov
Reaction Temperature Reduce impurity formation, control reaction rate Optimize temperature profile; for a similar process, 15 ± 5 °C was found to be optimal. Improved product purity and batch-to-batch consistency. nih.gov
Catalyst Loading Minimize production cost Screen for highly active catalysts to reduce loading from mol% to ppm levels. Significant reduction in the cost of the final product. rsc.orgfrontiersin.org

| Purification Method | Achieve >99.9% purity for optoelectronic applications | Develop scalable purification techniques like recrystallization or column chromatography. | Material suitable for high-performance electronic devices. | nih.gov |

By systematically addressing these factors, methodologies initially developed in a research setting can be translated into viable, large-scale manufacturing processes capable of supplying the high-purity precursors needed for the ever-growing organic electronics market.

Polymerization Chemistry Involving 2,8 Dibromodibenzothiophene

Design and Synthesis of Monomers for Conjugated Polymers

The strategic design of monomers is a crucial first step in creating functional conjugated polymers. 2,8-Dibromodibenzothiophene serves as a versatile precursor for a variety of monomers tailored for specific polymerization techniques and desired material properties. ossila.com The synthesis of these monomers typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach other aromatic or heteroaromatic units to the dibenzothiophene (B1670422) core. researchgate.net

A common strategy involves the reaction of this compound with thiophene-based boronic acids or esters. For instance, monomers like 2,8-bis(thiophen-2-yl)-dibenzothiophene (DBT-Th) and 2,8-bis(bithiophen-2-yl)-dibenzothiophene (DBT-2Th) have been synthesized. These monomers are designed for subsequent electrochemical polymerization, where the terminal thiophene (B33073) units provide the necessary reactive sites for film formation. The synthesis pathway begins with the bromination of dibenzothiophene to yield the 2,8-dibromo precursor. frontiersin.org

Furthermore, the dibenzothiophene unit itself can be modified. Oxidation of the sulfur atom to sulfone (dibenzothiophene-S,S-dioxide) creates a strong electron-accepting moiety. ossila.comrsc.org This modification significantly alters the electronic character of the building block, making it suitable for creating donor-acceptor copolymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, this compound-S,S-dioxide can be synthesized by oxidizing this compound with hydrogen peroxide. ossila.com These functionalized dibromo-derivatives can then be used in cross-coupling reactions to prepare a wide array of monomers.

Table 1: Examples of Monomers Synthesized from this compound

Monomer NameAbbreviationSynthetic Method from this compoundIntended Polymerization Technique
2,8-bis(thiophen-2-yl)-dibenzothiopheneDBT-ThSuzuki CouplingElectrochemical Polymerization
2,8-bis(bithiophen-2-yl)-dibenzothiopheneDBT-2ThSuzuki CouplingElectrochemical Polymerization
2,8-di(2,3-dihydrothieno[3,4-b] frontiersin.orgresearchgate.netdioxin-5-yl)-dibenzothiopheneDBT-EDOTStille CouplingElectrochemical Polymerization
2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophenePPTFunctional group modification post-couplingSolution-Phase Polymerization (e.g., for OLED hosts)

Solution-Phase Polymerization Techniques for High Molecular Weight Materials

Solution-phase polymerization methods are essential for synthesizing processable, high molecular weight conjugated polymers. For monomers derived from this compound, palladium-catalyzed cross-coupling reactions like Suzuki and Stille polymerizations are the most prevalent techniques. These methods allow for the formation of C-C bonds between aromatic units, constructing the conjugated polymer backbone.

Suzuki coupling polymerization involves the reaction of a dibromo-monomer (like this compound) with a diboronic acid or ester comonomer. This method is widely used due to its tolerance of a variety of functional groups and the relatively non-toxic nature of its boron-containing byproducts. nih.gov By carefully controlling reaction conditions such as catalyst, base, solvent, and temperature, it is possible to achieve high number-average molecular weights (Mn) and control the polymer's dispersity (Đ), which is a measure of the distribution of molecular weights. researchgate.netnih.gov For instance, polydibenzothiophene (PDBT) has been synthesized via Suzuki coupling, with molecular weights varying from 6 kDa to 12 kDa depending on the purification and fractionation methods employed. researchgate.net

Stille coupling polymerization, which pairs an organotin compound with an organohalide, is another powerful tool. It is often used for synthesizing complex donor-acceptor copolymers. mdpi.com While effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final polymer product. nih.govresearchgate.net

The molecular weight of the resulting polymer is a critical parameter that significantly influences its material properties. Higher molecular weight polymers often exhibit improved film-forming capabilities, enhanced mechanical robustness, and better charge transport characteristics in electronic devices. scispace.com However, achieving ultra-high molecular weights (Mn ≥ 106 g mol−1) can be challenging due to the increased viscosity of the polymerization solution, which can hinder reaction kinetics. nih.govnih.gov

Table 2: Molecular Weight Data for Polymers Derived from Dibenzothiophene Units

Polymer SystemPolymerization MethodNumber-Average Molecular Weight (Mn)Dispersity (Đ)
Polydibenzothiophene (PDBT-D)Suzuki Coupling6 kDa-
Polydibenzothiophene (PDBT-C)Suzuki Coupling12 kDa-
PIDTBDIStille Coupling10.7 kDa-
PIDTTBDIStille Coupling7.1 kDa-

Data sourced from references researchgate.netmdpi.com. Dispersity (Đ) values were not always reported in the cited sources.

Electrochemical Polymerization Methods for Thin Film Deposition

Electrochemical polymerization is a powerful technique for fabricating conjugated polymer thin films directly onto conductive substrates. mdpi.com This method offers precise control over film thickness and morphology by adjusting electrochemical parameters such as potential, current, and deposition time. cityu.edu.hk The process involves the anodic oxidation of electron-rich monomers, which form radical cations that subsequently couple to form oligomers and eventually a solid, insoluble polymer film on the electrode surface. researchgate.net

Monomers based on this compound, such as DBT-Th and DBT-2Th, are well-suited for this technique. The terminal thiophene rings provide the low oxidation potentials necessary for electropolymerization. frontiersin.org The polymerization can be carried out using potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods. In potentiodynamic synthesis, the potential is repeatedly scanned, and the increase in current with each cycle indicates the progressive deposition of a conductive polymer film. frontiersin.org

For example, thin films of poly[2,8-bis-(thiophen-2-yl)-dibenzothiophene] (PDBT-Th) and its analogues have been deposited electrochemically. The onset oxidation potentials (Eonset) for these monomers are typically observed above 1.0 V. frontiersin.org By maintaining a constant potential slightly above the Eonset, uniform polymer films with thicknesses around 200 nm can be grown. frontiersin.org This method is particularly advantageous for applications where a well-adhered, uniform thin film is required, such as in electrochromic devices and sensors. mdpi.com

Table 3: Electrochemical and Optical Properties of Electropolymerized Dibenzothiophene-Thiophene Films

PolymerOnset Oxidation Potential (Eonset, V)Optical Band Gap (Eg,opt, eV)Electrochemical Band Gap (Eg,cv, eV)
PDBT-Th1.112.59-
PDBT-Th:Th (Copolymer)1.302.53-
PDBT-2Th0.852.25-
PDBT-2Th:2Th (Copolymer)0.982.23-

Data sourced from reference frontiersin.org.

Structure-Property Relationships in this compound-Based Conjugated Polymers

The incorporation of the 2,8-disubstituted dibenzothiophene unit into a conjugated polymer backbone has a profound impact on the material's properties. The relationship between the polymer's chemical structure and its resulting electronic, optical, and thermal characteristics is a central theme in the development of new materials for organic electronics.

Electronic Properties: The rigid and planar nature of the dibenzothiophene core helps to promote π-π stacking between polymer chains, which is crucial for efficient charge transport. mdpi.com This can lead to high charge carrier mobilities, a key parameter for applications in organic field-effect transistors (OFETs). Indeed, solution-processed OFETs using materials derived from this compound have demonstrated high hole mobilities. ossila.com Modifying the dibenzothiophene unit, for example by oxidizing the sulfur to a sulfone, transforms it into an electron-accepting group. This lowers the LUMO energy level of the polymer, which is desirable for creating n-type or ambipolar materials and can improve electron injection and transport. acs.orgresearchgate.net

Optical Properties: The extent of conjugation in the polymer backbone dictates its optical properties, including its absorption and emission spectra. Extending the conjugation length, for instance by using the DBT-2Th monomer instead of DBT-Th, leads to a red-shift in the absorption spectrum and a lower optical band gap (Eg,opt). frontiersin.org This tunability is critical for applications like organic photovoltaics (OPVs), where broad absorption of the solar spectrum is required. 20.210.105 Polymers based on dibenzothiophene-S,S-dioxide derivatives have been shown to exhibit high fluorescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). acs.org

Thermal Stability: The inherent aromaticity and rigidity of the dibenzothiophene unit contribute to the high thermal stability of the resulting polymers. Good thermal stability is essential for device longevity and operational stability, as organic electronic devices can generate heat during operation. Thermogravimetric analysis (TGA) of polymers containing similar fused aromatic rings often shows high decomposition temperatures, indicating they can withstand the conditions required for device fabrication and operation. mdpi.commdpi.com

Table 4: Property Comparison of Dibenzothiophene-Based Polymers

PolymerKey Structural FeatureResulting PropertyPotential Application
PDBT-2ThExtended conjugation via bithiopheneLower optical band gap (~2.25 eV)Organic Photovoltaics (OPVs)
syn-TBBT derivativeDibenzothiophene coreHigh hole mobility (up to 10.1 cm² V⁻¹s⁻¹)Organic Field-Effect Transistors (OFETs)
PTSO (Dibenzothiophene-S,S-dioxide based)Electron-accepting sulfone groupHigh fluorescence quantum yield (77.8%)Organic Light-Emitting Diodes (OLEDs)

Data sourced from references ossila.comfrontiersin.orgacs.org.

Theoretical and Computational Investigations of 2,8 Dibromodibenzothiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, electronic transitions, and charge transport characteristics. irjweb.comyoutube.comnih.gov

For derivatives of 2,8-dibromodibenzothiophene, the electronic properties can be tuned by introducing different substituent groups. A study on a series of 2,8-p-diaryldibenzothiophene derivatives, where different electron-donating or electron-withdrawing groups were attached at the para position of the phenyl rings, demonstrated this effect. The HOMO and LUMO energy levels were determined experimentally using cyclic voltammetry. core.ac.ukresearchgate.net

The introduction of electron-donating groups, such as methoxy (B1213986), tends to raise the HOMO energy level, while electron-withdrawing groups, like cyano or acetyl, lower it. This tunability is critical for designing materials with specific electronic properties for applications in organic electronics. core.ac.ukresearchgate.net A linear relationship has been observed between the Hammett constants of the para substituents and the HOMO energy levels, indicating a predictable control over the electronic structure. core.ac.uk

Table 1: Experimentally Determined HOMO-LUMO Energy Levels and Band Gaps for 2,8-diaryl-dibenzothiophene Derivatives

Derivative SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)
Phenyl-5.67-2.473.20
4-Methoxyphenyl-5.53-2.453.08
4-Cyanophenyl-5.83-2.763.07
4-Acetylphenyl-5.79-2.713.08

Data sourced from a study on 2,8-p-diaryldibenzothiophene derivatives and calculated based on reported oxidation and reduction potentials. The LUMO levels are estimated from the HOMO levels and the optical band gap. core.ac.ukresearchgate.net

The efficiency of charge transport in organic materials is governed by several factors, including the reorganization energy (λ). Reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge mobility, as less energy is lost during the charge hopping process between adjacent molecules. icm.edu.plresearchgate.net

DFT calculations are a powerful tool for predicting the reorganization energies for both hole (λh) and electron (λe) transport. The calculation involves optimizing the geometry of the molecule in both its neutral and charged states.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission spectra. researchgate.netsemanticscholar.org

In the study of 2,8-diaryl-dibenzothiophene derivatives, TD-DFT calculations would be instrumental in interpreting the experimental UV-Vis absorption and fluorescence spectra. The calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. core.ac.ukresearchgate.net

Experimental studies on these derivatives show that substitutions on the phenyl rings cause a bathochromic (red) shift in both the absorption and fluorescence spectra. core.ac.ukresearchgate.net For example, the unsubstituted 2,8-diphenyldibenzothiophene exhibits an absorption maximum around 286 nm, which shifts to longer wavelengths with the introduction of substituents. core.ac.uk TD-DFT calculations can help to understand the nature of these electronic transitions, often characterized as π-π* transitions within the conjugated system. chemrxiv.org

Table 2: Photophysical Data for 2,8-diaryl-dibenzothiophene Derivatives in Dichloromethane (B109758)

Derivative SubstituentAbsorption λmax (nm)Fluorescence λmax (nm)
Phenyl286374
4-Methoxyphenyl288378
4-Cyanophenyl300385
4-Acetylphenyl303400

Data sourced from a study on 2,8-p-diaryldibenzothiophene derivatives. core.ac.ukresearchgate.net

Molecular Dynamics Simulations for Aggregation and Packing Phenomena

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of materials science, MD simulations are invaluable for understanding how molecules pack in the solid state and how they aggregate in solution. nih.govresearchgate.net These phenomena are critical for the performance of organic electronic devices, as the intermolecular arrangement directly influences charge transport.

For this compound and its derivatives, MD simulations could predict the morphology of thin films and the tendency of molecules to form aggregates. The simulations can provide insights into the intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport. beilstein-journals.org While specific MD studies on this compound are not widely reported, the methodology has been extensively applied to other organic semiconductor materials to understand and predict their solid-state properties. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms

DFT calculations are also a key tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.orgnih.gov By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, and calculate activation energies. This information provides a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.

For this compound, DFT could be used to study various reactions, such as its synthesis or its participation in cross-coupling reactions to form more complex derivatives. For instance, understanding the mechanism of a Suzuki-Miyaura coupling reaction involving this compound would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. core.ac.uk Such computational studies can help in optimizing reaction conditions and in designing more efficient synthetic routes.

Photophysical and Electrochemical Characterization of 2,8 Dibromodibenzothiophene Derived Materials

Correlation between Molecular Structure and Optoelectronic Properties of 2,8-Dibromodibenzothiophene-Derived Materials

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. In the case of materials derived from this compound, systematic modifications to the core structure allow for the fine-tuning of their photophysical and electrochemical characteristics. This section explores the correlation between the molecular architecture of these derivatives and their resulting optoelectronic behavior, supported by detailed research findings.

A key strategy for modulating the properties of dibenzothiophene-based materials is the introduction of various aryl groups at the 2 and 8 positions via Suzuki-Miyaura coupling reactions. core.ac.uk By attaching different substituents to these aryl moieties, it is possible to systematically alter the electronic nature of the molecule and, consequently, its interaction with light and electric fields.

Research into a series of 2,8-p-diaryldibenzothiophene derivatives has demonstrated that the introduction of either electron-donating or electron-withdrawing groups at the para position of the phenyl rings significantly influences the material's electronic properties. core.ac.uk The photophysical and electrochemical data for a selection of these compounds are summarized below.

Photophysical Properties

The absorption and emission characteristics of 2,8-diaryl-dibenzothiophene derivatives are highly sensitive to the nature of the substituents on the appended phenyl groups. Generally, the UV-Vis absorption spectra of these compounds in solution, such as dichloromethane (B109758), exhibit two main absorption bands. core.ac.uk The substitution at the para-position of the phenyl ring leads to a bathochromic (red) shift in the absorption and fluorescence spectra. For instance, moving from an unsubstituted phenyl group to one containing a methoxy (B1213986) (electron-donating), cyano (electron-withdrawing), or acetyl (electron-withdrawing) group results in a noticeable shift to longer wavelengths. core.ac.uk This effect is attributed to the extension of the π-conjugation and the modulation of the intramolecular charge transfer (ICT) character of the excited state.

The fluorescence quantum yields (Φf) and lifetimes (τ) are also influenced by the molecular structure. While some derivatives exhibit modest quantum yields in solution, these values can change in the solid state. core.ac.uk Phosphorescence spectra, typically measured at low temperatures (77 K), provide insight into the triplet energy levels (ET) of these materials, which is a crucial parameter for applications in organic light-emitting diodes (OLEDs). core.ac.uk

Table 1: Photophysical Data for 2,8-Diaryl-dibenzothiophene Derivatives in Dichloromethane core.ac.ukresearchgate.net

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Lifetime (τ) (ns)Triplet Energy (ET) (eV)
1 -H2863700.821.22.94
2 -OCH32873730.751.32.93
3 -CN2964480.041.82.71
4 -COCH33034700.021.52.70

Electrochemical Properties

The electrochemical behavior of 2,8-diaryl-dibenzothiophene derivatives, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is directly correlated with their molecular structure. These energy levels are critical in determining the efficiency of charge injection and transport in electronic devices.

Cyclic voltammetry is a common technique used to determine these energy levels. The oxidation potential (Eox) is related to the HOMO level, while the LUMO level can be estimated from the HOMO level and the optical bandgap (Eg), which is determined from the onset of the absorption spectrum.

Studies have shown that the HOMO energy levels of these derivatives can be systematically tuned by altering the substituents on the phenyl rings. core.ac.uk There is a clear linear relationship between the HOMO energy level and the Hammett constant of the para-substituents. core.ac.uk Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. core.ac.uk This predictable tuning of the energy levels is a powerful tool for designing materials with specific electronic properties tailored for applications in organic electronics. core.ac.uk

Table 2: Electrochemical Data and Energy Levels of 2,8-Diaryl-dibenzothiophene Derivatives core.ac.uk

CompoundSubstituent (R)Eox (V)EHOMO (eV)ELUMO (eV)
1 -H1.28-5.68-2.28
2 -OCH31.15-5.55-2.25
3 -CN1.45-5.85-2.61
4 -COCH31.42-5.82-2.61

Applications of 2,8 Dibromodibenzothiophene Derived Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) Utilizing 2,8-Dibromodibenzothiophene Derivatives

Derivatives of this compound have been successfully incorporated into various layers of OLEDs, serving as host materials for phosphorescent dyes, components of the electron transport layer, and as active emissive materials themselves.

In phosphorescent OLEDs (PHOLEDs), a host material is doped with a phosphorescent guest emitter. The host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the guest. Dibenzothiophene-based materials are particularly well-suited for this role, especially for blue PHOLEDs, due to their high triplet energy, which is necessary to confine the triplet excitons on the guest phosphorescent dye.

Researchers have synthesized various dibenzothiophene (B1670422) derivatives to serve as high triplet energy host materials. By incorporating moieties such as carbazole (B46965) (for hole transport) and phosphine (B1218219) oxide (for electron transport), it is possible to achieve balanced charge injection and transport within the emissive layer. This leads to high quantum efficiency and low driving voltages. For instance, deep blue PHOLEDs utilizing dibenzothiophene-based host materials have demonstrated a high quantum efficiency of 20.2%, with only a 10% reduction in efficiency at a luminance of 1000 cd/m² rsc.orgsemanticscholar.orgresearchgate.net.

Furthermore, systematically designed host materials based on dibenzothiophene (DBT) have been employed in white PHOLEDs. By manipulating the linkage of substituent groups, it is possible to achieve bipolar charge transport properties. A notable example, m-TPDBT, has been used as a host in both double and single emitting layer configurations for white PHOLEDs, achieving a maximum power efficiency of 41.0 lm/W in warm white devices researchgate.netresearchgate.net.

Table 1: Performance of Phosphorescent OLEDs with Dibenzothiophene-Based Host Materials

Host Material Type Emitter Type External Quantum Efficiency (EQE) Power Efficiency Emitted Color Reference
Dibenzothiophene with carbazole and phosphine oxide moieties Blue Phosphorescent 20.2% - Deep Blue rsc.orgsemanticscholar.orgresearchgate.net
m-TPDBT White Phosphorescent - 41.0 lm/W Warm White researchgate.netresearchgate.net

The electron transport layer (ETL) in an OLED facilitates the injection of electrons from the cathode and their transport to the emissive layer. An ideal ETL material should possess high electron mobility and appropriate energy levels to ensure efficient charge injection and to block the passage of holes from the emissive layer to the cathode.

Theoretical studies using density functional theory (DFT) have been conducted on tri-aryl substituted dibenzothiophenes to evaluate their potential as electron transport materials. These studies calculate properties such as electronic structures, electron affinities, and reorganization energies. The results from these calculations on model compounds, when compared to known electron transport molecules like dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide) (PO15), suggest that these dibenzothiophene derivatives could be suitable for use in blue OLED systems semanticscholar.orgresearchgate.net.

Derivatives of this compound can also be functionalized to act as the primary light-emitting material in the emissive layer of an OLED. By attaching suitable chromophoric groups at the 2 and 8 positions, the emission color and efficiency can be tailored.

A series of 2,8-disubstituted dibenzothiophenes have been synthesized through palladium-catalyzed C-N or C-C bond formation, starting from this compound and diarylamines. These resulting derivatives are amorphous materials with high glass transition temperatures and exhibit fluorescence in the blue to bluish-green region of the spectrum. When used as the hole-transporting and emitting material in a simple OLED structure (ITO/Compound/TPBI/LiF/Al), several of these compounds were found to emit pure blue light.

Table 2: Electroluminescence Data for a Representative 2,8-Disubstituted Dibenzothiophene Derivative as the Emissive Layer

Device Structure Emission Peak (nm) Commission Internationale de l'Éclairage (CIE) Coordinates Turn-on Voltage (V) Maximum Luminance (cd/m²)
ITO/Cpd/TPBI/LiF/Al 448 (0.16, 0.13) 4.5 1100
ITO/Cpd/Alq₃/LiF/Al 516 (0.31, 0.54) 3.5 13800

Organic Field-Effect Transistors (OFETs) Featuring this compound Derivatives

The performance of OFETs is highly dependent on the molecular ordering and electronic properties of the organic semiconductor used as the active layer. The planar and rigid structure of the dibenzothiophene core is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport.

The active semiconductor layer is the core component of an OFET where charge transport occurs. The efficiency of this transport is determined by the charge carrier mobility of the material. Dibenzothiophene derivatives have emerged as a promising class of materials for these active layers.

For instance, new prototype semiconductor materials based on 3,7-disubstituted dibenzothiophene (DBT) derivatives have been synthesized. Vacuum-evaporated films of these materials show enhanced crystalline order, which is beneficial for charge transport. OFETs fabricated with 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene (3,7-DHTDBTT) have achieved charge carrier mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ with a high on/off ratio of nearly 1 × 10⁷ rsc.org.

Even more impressively, a derivative prepared from this compound, syn-TBBT, has been used in solution-processed OFETs and has demonstrated high hole mobilities of up to 10.1 cm²/Vs ossila.com. This highlights the potential of this compound as a starting point for high-performance organic semiconductors.

Table 3: Performance of OFETs with Dibenzothiophene-Based Semiconductor Layers

Semiconductor Material Deposition Method Hole Mobility (μh) (cm²/Vs) On/Off Ratio Reference
3,7-DHTDBTT Vacuum Evaporation 7.7 x 10⁻² ~1 x 10⁷ rsc.org
syn-TBBT Solution-Processing up to 10.1 - ossila.com

The charge carrier mobility in organic semiconductors is a key performance metric for OFETs. Several molecular design strategies can be employed to enhance this property. For materials derived from this compound, these strategies focus on leveraging the inherent properties of the dibenzothiophene core while introducing functional groups that promote favorable solid-state packing.

One primary strategy is to extend the π-conjugation of the molecule. By attaching conjugated side groups to the 2 and 8 positions of the dibenzothiophene core, the delocalization of electrons within the molecule can be increased, which generally leads to improved intramolecular charge transport.

Another crucial strategy is to enhance the planarity of the molecular backbone. The rigid and planar nature of the dibenzothiophene unit is already advantageous. The choice of substituents can further influence how the molecules pack together in the solid state. Well-ordered structures with strong intermolecular π-π stacking facilitate efficient charge hopping between adjacent molecules, which is essential for high charge carrier mobility. The introduction of specific functional groups can also induce non-covalent interactions that help to control the molecular arrangement and improve charge transport pathways. Reducing the distance between molecules in the solid state is another effective way to enhance charge transport.

Organic Photovoltaics (OPVs) Incorporating this compound Derivatives

The rigid and planar structure of the dibenzothiophene core makes this compound a valuable building block for creating semiconducting materials for organic electronics. ossila.com Its derivatives have been explored for use in the active layer of organic photovoltaic (OPV) devices, where they can be tailored to function as components in the light-absorbing layer that converts solar energy into electricity. The design of these materials often involves creating donor-acceptor (D-A) copolymers, a strategy that has proven effective in enhancing the performance of OPVs. researchgate.netnih.gov

In these D-A copolymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. researchgate.net This architecture allows for the tuning of the material's optical and electronic properties, such as its light absorption range and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. case.edumagtech.com.cn The dibenzothiophene moiety can be chemically modified, for instance by oxidation of the sulfur atom to sulfone (dibenzothiophene-S,S-dioxide), to create strong electron-accepting units for these copolymers. ossila.com By carefully selecting the comonomers to polymerize with this compound derivatives, chemists can create materials with properties optimized for photovoltaic applications.

Donor/Acceptor Materials in Bulk Heterojunction Architectures

The most common device structure for organic photovoltaics is the bulk heterojunction (BHJ). researchgate.net A BHJ active layer consists of an interpenetrating network of electron donor and electron acceptor materials. researchgate.net When this layer absorbs light, it creates an exciton (B1674681) (a bound electron-hole pair). For electricity to be generated, this exciton must be separated into free charge carriers (an electron and a hole) at the interface between the donor and acceptor materials. The separated electrons are then transported through the acceptor material to one electrode, while the holes are transported through the donor material to the opposite electrode.

Polymers derived from this compound can be designed to act as either the donor or the acceptor component in a BHJ blend. The versatility of the dibenzothiophene core allows for its incorporation into various D-A copolymer structures. For example, by pairing a dibenzothiophene-based unit with a stronger donor or acceptor monomer, its role within the BHJ can be defined. The goal is to create a morphology with a large interfacial area between the donor and acceptor domains to maximize exciton dissociation, while also maintaining continuous pathways for charge transport to the electrodes.

The effectiveness of these materials is evaluated by the power conversion efficiency (PCE) of the resulting solar cell. The PCE is determined by three key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The Voc is related to the difference between the HOMO of the donor and the LUMO of the acceptor, while the Jsc is influenced by the material's light absorption and charge transport properties. magtech.com.cn

Research into D-A copolymers has shown that the choice of donor and acceptor units is critical. For instance, studies on copolymers using benzodithiophenedione (BDD), an annelated thiophene (B33073), as the acceptor unit have demonstrated strong photovoltaic performance due to its planar structure and low-lying HOMO level. researchgate.net Similarly, copolymers incorporating benzothiadiazole (BT) as the acceptor unit have been extensively studied. The introduction of fluorine atoms to the BT unit can fine-tune energy levels, enhance molecular packing, and improve charge transport, leading to higher device efficiencies. nih.gov While not all examples are direct derivatives of this compound, they illustrate the D-A strategy for which the dibenzothiophene scaffold is well-suited.

The performance of a series of D-A copolymers based on different donor and acceptor units is summarized in the table below, showcasing the typical efficiency range for such devices.

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PBDT-ATPC71BM5.91%0.8111.2365.0
PDTS-ATPC71BM3.06%0.737.3157.0
PBTFO-T-1Y6-BO14.16%0.8623.3370.6
P15IT-4F11.5%0.8619.369.0

This table presents data for representative donor-acceptor polymer systems to illustrate typical performance metrics in organic photovoltaics. Data sourced from studies on various D-A copolymers. researchgate.netmdpi.comthieme-connect.de

Emerging Optoelectronic Applications and Device Integration

Beyond traditional organic photovoltaics, derivatives of this compound are finding use in emerging optoelectronic applications, most notably as additives in perovskite solar cells (PSCs). Tin-based perovskites are a promising alternative to their lead-based counterparts due to lower toxicity, but they suffer from issues like the easy oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and reduces device efficiency and stability. rsc.org

A derivative of this compound, namely 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) , has been successfully employed as a doping additive to address these challenges in tin-based perovskite solar cells. rsc.org The introduction of BrDS into the perovskite film has been shown to effectively inhibit the oxidation of Sn²⁺. Furthermore, it helps to passivate defects at grain boundaries and point defects within the perovskite crystal structure. rsc.org

The integration of BrDS as an additive leads to a higher quality perovskite film with an increased carrier lifetime. rsc.org This improved film quality translates directly into enhanced device performance. Solar cells fabricated with the BrDS-doped tin-perovskite achieved a power conversion efficiency of up to 14.98%, a significant result for this class of device. rsc.org In addition to the high efficiency, the devices also exhibited substantially improved long-term operational stability when tested in a nitrogen atmosphere. rsc.org This work highlights a novel application for a dibenzothiophene derivative, moving beyond its role as a primary semiconductor to that of a critical performance-enhancing additive in a different solar cell technology.

Performance of Tin-Based Perovskite Solar Cells with BrDS Additive rsc.org

Device ConfigurationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Control (without BrDS)12.52%0.8822.8962.0
Optimized (with BrDS)14.98%0.9423.7167.0

This application demonstrates the versatility of this compound derivatives and their potential to contribute to a broader range of next-generation optoelectronic devices. rsc.org

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Functionalization Strategies

The versatility of 2,8-Dibromodibenzothiophene stems from the two bromine atoms, which act as handles for a variety of coupling reactions. Future research will continue to explore and optimize these pathways to create a diverse library of derivatives.

Cross-Coupling Reactions: The bromine atoms are ideal for facile cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aromatic, heteroaromatic, and amino functional groups at the 2 and 8 positions. This functionalization is key to tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport properties of the resulting materials.

Oxidation of the Sulfur Core: A significant functionalization strategy involves the oxidation of the central sulfur atom to form this compound-5,5-dioxide. ossila.comrsc.org This transformation profoundly alters the electronic properties of the molecule, withdrawing electron density from the aromatic system. The resulting sulfone derivative typically exhibits a deeper LUMO level, making it suitable for use as an electron-transporting or host material in electronic devices. ossila.comrsc.org

Polymerization: The dibromo-functionality allows the molecule to be used as a monomer in polymerization reactions. Electrochemical copolymerization is one such method used to create conjugated polymers with dibenzothiophene (B1670422) units, leading to materials with tunable optical band gaps and distinct electrochromic behavior.

Development of Next-Generation Functional Materials with Tailored Properties

By leveraging the functionalization strategies mentioned above, researchers are developing new materials derived from this compound with properties specifically tailored for advanced applications. ossila.com

Host Materials for Phosphorescent OLEDs (PHOLEDs): The rigid dibenzothiophene core provides high thermal stability and a high triplet energy, which are crucial properties for host materials in PHOLEDs. By attaching charge-transporting moieties (e.g., carbazoles for hole transport or phosphine (B1218219) oxides for electron transport) to the 2,8-positions, it is possible to create host materials with balanced charge injection and transport, leading to high quantum efficiencies.

Semiconductors for Organic Field-Effect Transistors (OFETs): The planarity of the dibenzothiophene unit promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. Derivatives have been synthesized that exhibit high charge carrier mobilities, making them promising candidates for the active layer in OFETs. ossila.com

Additives for Perovskite Solar Cells (PSCs): Derivatives such as 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) have been successfully used as additives in tin-based perovskite solar cells. rsc.org In this role, the additive can effectively passivate defects and inhibit the oxidation of Sn²⁺, leading to improved crystal quality, higher carrier lifetime, and significantly enhanced power conversion efficiency and long-term stability. rsc.org

Water-Soluble Fluorophores: By attaching ionic groups like bispyridinium salts to the dibenzothiophene-S,S-dioxide core, researchers have created water-soluble π-conjugated small molecules. These materials exhibit good thermal stability, high fluorescence efficiency, and excellent electron affinity, opening possibilities for applications in biological sensing and imaging. ossila.com

Integration into Advanced High-Performance Organic Electronic Devices

The ultimate goal of developing novel materials from this compound is their successful integration into electronic devices that exhibit superior performance. Research has already demonstrated the high potential of these materials in various applications.

Derivatives of this compound have been incorporated into several types of high-performance devices, with notable results in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs). The performance of these devices underscores the versatility of the dibenzothiophene core.

Device TypeDerivative / MaterialKey Performance MetricValue Achieved
Blue PHOLED 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT) as hostPower Efficiency30 lm W⁻¹
Current Efficiency42 cd A⁻¹
OFET syn-TBBTHole Mobilityup to 10.1 cm² V⁻¹s⁻¹
Perovskite Solar Cell 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) as additivePower Conversion Efficiency14.98%

Table based on data from sources ossila.comrsc.org.

Future work will focus on optimizing device architectures to fully exploit the properties of new dibenzothiophene derivatives. This includes engineering interfaces, managing thin-film morphology, and combining materials to achieve even higher efficiencies, longer operational lifetimes, and greater stability.

Synergistic Approaches Combining Experimental and Theoretical Research for Rational Design

To accelerate the discovery and development of new functional materials, future research will increasingly rely on a synergistic approach that combines experimental synthesis with theoretical and computational studies. rsc.org

Predictive Modeling: Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of yet-to-be-synthesized dibenzothiophene derivatives. This allows researchers to screen potential candidates and prioritize synthetic targets that are most likely to possess the desired characteristics, such as specific energy levels, charge transport properties, or absorption/emission spectra.

Mechanism Elucidation: Theoretical calculations are invaluable for understanding the fundamental processes that govern material properties and device performance. For instance, DFT has been used to study the mechanisms of desulfurization of dibenzothiophene, providing insights that can guide the development of new catalysts and reaction conditions. nih.gov This same approach can be applied to understand charge transfer dynamics, intermolecular interactions, and degradation pathways in organic electronic devices.

Rational Design Cycle: The integration of theory and experiment creates a powerful design cycle. Theoretical predictions guide experimental work, and the results of experimental characterization provide feedback to refine and improve the computational models. This collaborative effort is essential for moving beyond trial-and-error synthesis and toward the rational design of next-generation materials with precisely controlled properties. rsc.org

Q & A

Q. How can computational modeling guide the design of this compound derivatives?

  • Answer : Density functional theory (DFT) predicts:
  • Electronic properties : HOMO/LUMO levels for optoelectronic applications .
  • Reactivity : Bromine substitution patterns affecting cross-coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.